molecular formula C8H9Cl2N3O B3332827 (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide CAS No. 923288-59-9

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide

Cat. No.: B3332827
CAS No.: 923288-59-9
M. Wt: 234.08 g/mol
InChI Key: WRFGQLDAKOYZHS-UHFFFAOYSA-N
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Description

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide (CAS 923288-59-9) is a high-value pyridine-based carboximidamide derivative with the molecular formula C₈H₉Cl₂N₃O and a molecular weight of 234.08 g/mol . This compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 5, methyl groups at positions 4 and 6, and an N'-hydroxycarboximidamide functional group at position 3. Its defined Z-configuration denotes the specific spatial arrangement around the imine bond, which is critical for its reactivity and interaction in synthetic pathways . Its primary and most significant application in research is as a crucial chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). It serves as a key building block in the patented synthetic route for Opicapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the treatment of Parkinson's disease . The compound undergoes critical condensation and cyclization reactions to form the core structure of this therapeutic agent, making its purity and correct stereochemistry essential for successful drug development . Supplied with a Certificate of Analysis, this product is guaranteed a high level of purity (typically ≥96% to 98%) to ensure consistent and reliable research outcomes . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c1-3-5(8(11)13-14)7(10)12-4(2)6(3)9/h14H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFGQLDAKOYZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896125-90-9, 923288-59-9
Record name 2,5-Dichloro-N-hydroxy-4,6-dimethyl-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896125-90-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dichloro-N-hydroxy-4,6-dimethylpyridine-3-carboximidamide
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Biological Activity

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide, also known as CAS 923288-59-9, is a compound with notable biological activity. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H9Cl2N3O
  • Molecular Weight : 234.08 g/mol
  • IUPAC Name : (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide
  • CAS Number : 923288-59-9
  • Purity : Typically >96% .

The compound features a pyridine ring substituted with two chlorine atoms and a hydroxyl group, contributing to its unique reactivity and biological properties.

Inhibition of Protein Kinases

Recent studies have highlighted the compound's potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways and are often implicated in cancer and other diseases. The compound's ability to inhibit specific kinases could make it a candidate for therapeutic applications.

A study profiling various compounds against human protein kinases indicated that certain derivatives of pyridine carboximidamides exhibited moderate inhibitory activity against kinases such as JAK3 and Haspin. Although direct data on this compound is limited, its structural similarity suggests potential activity in this area .

CompoundKinase Inhibition (%)Concentration (µM)
6c61% - 88%10 - 1
15a~38%All concentrations
15b~38%All concentrations

Anticancer Potential

The compound's structural characteristics position it as a potential anticancer agent. Many pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Although specific studies on this compound are scarce, related compounds have shown promise in inhibiting tumor growth by targeting kinase pathways involved in cell proliferation .

Case Studies

  • Kinase Inhibitor Development : A study explored the development of kinase inhibitors that included compounds structurally related to this compound. These studies revealed that modifications to the pyridine structure could enhance selectivity and potency against specific cancer-related kinases .
  • Bioavailability Studies : Research into similar compounds has indicated that modifications can significantly affect bioavailability and efficacy in vivo. For instance, the introduction of hydrophilic groups improved solubility and cellular uptake in animal models .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide is its use as an intermediate in the synthesis of the drug Opicapone. Opicapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), used in the treatment of Parkinson's disease. The synthesis process involves several steps where this compound acts as a crucial building block:

  • Condensation Reaction : The compound is condensed with other chemical entities to form complex structures necessary for drug efficacy.
  • Cyclization and Purification : Following condensation, cyclization reactions are performed to achieve the desired molecular configuration. The resulting compounds are purified through various methods including recrystallization and chromatography .

Therapeutic Potential

Research indicates that this compound may possess inherent biological activities that could be harnessed for therapeutic purposes:

  • COMT Inhibition : As an impurity in Opicapone synthesis, it may exhibit similar inhibitory properties against COMT. This could suggest potential applications in enhancing dopamine levels in Parkinson's patients when further studied.
  • Antioxidant Activity : Preliminary studies on related compounds have indicated possible antioxidant properties, which could be beneficial in treating oxidative stress-related disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The provided evidence lacks direct data on structurally similar compounds. However, based on the target molecule’s features, hypothetical comparisons can be drawn to pyridine derivatives and chloro-substituted heterocycles. Below is a structured analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight
(Z)-2,5-Dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide Pyridine 2,5-Cl; 4,6-CH₃ N'-hydroxycarboximidamide C₈H₉Cl₂N₃O 234.08
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-Cl; N-phenyl Imide C₁₄H₈ClNO₂ 257.67
Protostane triterpenes () Tetracyclic triterpene Methyl, hydroxyl, and unsaturated bonds Hydroxyl, methyl Varies ~400–500
Key Observations:

Core Structure Differences :

  • The target compound’s pyridine ring contrasts with the phthalimide’s fused benzene rings () and the protostane triterpene’s steroid-like framework (). These structural disparities suggest divergent reactivity and biological targets.

Chlorine Substitution :

  • Both the target compound and 3-chloro-N-phenyl-phthalimide () incorporate chlorine atoms. However, their positions differ: the pyridine derivative has 2,5-dichloro substitution, whereas the phthalimide has a single chlorine at position 3 . Chlorine’s electron-withdrawing effects may enhance electrophilic reactivity in both cases but in distinct molecular contexts.

Functional Group Impact :

  • The N'-hydroxycarboximidamide group in the target compound is rare in the provided evidence. This group could confer unique hydrogen-bonding capabilities or metal-chelating properties, unlike the imide group in or the hydroxyl groups in .

This contrasts with the phenyl group in , which adds aromatic bulk but lacks methyl substituents.

Research Findings and Limitations

  • Synthetic Utility: While 3-chloro-N-phenyl-phthalimide () is noted for polymer synthesis, the target compound’s applications remain unspecified in the evidence. Its dichloro and dimethyl substitutions might favor use in coordination chemistry or as a ligand.
  • Biological Relevance : Protostane triterpenes () exhibit biological activity due to their steroid-like framework, but the target compound’s pyridine-carboximidamide structure may target different pathways (e.g., kinase inhibition).

Critical Gaps :

  • No data on solubility, stability, or bioactivity of the target compound are provided.
  • Direct comparisons with pyridine analogs (e.g., non-chlorinated carboximidamides) are absent.

Q & A

Q. Q1. What is the optimal synthetic route for (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide, and how is purity ensured?

Methodological Answer: The compound is synthesized via reaction of 2,5-dichloro-4,6-dimethylnicotinonitrile with hydroxylamine in methanol:water (1:1) at 70–80°C for 6 hours, using 1,10-phenanthroline as a catalyst. Post-reaction, the mixture is cooled, filtered, and dried to yield the product (88% purity). Purity is verified via HPLC with a C18 column (ACN/water mobile phase) and confirmed by LC-MS for molecular ion peaks .

Q. Q2. How is structural characterization of this compound performed in academic settings?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms the Z-configuration (analogous methods in related pyridine derivatives) .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR in DMSO-d6 identify functional groups (e.g., hydroxyimino at δ 10.5 ppm, methyl groups at δ 2.3–2.5 ppm).
  • FT-IR : Confirms N–O (950–1100 cm1^{-1}) and C=N (1600–1680 cm1^{-1}) stretches .

Advanced Research Questions

Q. Q3. What role does this compound play in the synthesis of opicapone, and how are reaction conditions optimized?

Methodological Answer: The compound acts as a key intermediate in opicapone synthesis. It undergoes condensation with 3,4-dibenzyloxy-5-nitrobenzoic acid using N,N'-carbonyldiimidazole (CDI) in DMF, followed by cyclization at 135°C for 5 hours to form a 1,2,4-oxadiazole ring. Optimization involves:

  • Catalyst screening : TBAF improves cyclization efficiency compared to thermal methods.
  • Solvent selection : THF or DMF enhances reaction rates vs. dichloromethane.
  • Yield challenges : Recrystallization in isopropyl alcohol achieves >95% purity, but side products (e.g., uncyclized intermediates) require careful monitoring via TLC .

Q. Q4. How do steric and electronic effects of the dichloro and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The 2,5-dichloro groups act as leaving groups in nucleophilic substitutions, while the 4,6-methyl substituents induce steric hindrance, directing reactivity to the C3 position. Computational studies (DFT) predict electron-withdrawing effects from Cl atoms, lowering the LUMO energy and facilitating nucleophilic attack. Experimental validation uses Suzuki-Miyaura coupling with arylboronic acids, monitored by 19F^{19}F-NMR (if fluorinated partners are used) .

Q. Q5. What contradictions exist in reported synthetic protocols, and how are they resolved?

Methodological Answer: Discrepancies arise in cyclization methods:

  • Thermal vs. TBAF-mediated : Heating at 135°C (WO2008094053) risks decomposition, whereas TBAF in THF (U.S. Pat. 9,126,988) improves regioselectivity but increases cost.
  • Purification : Repeated recrystallization (≥2×) in formic acid (U.S. Pat. 9,126,988) vs. single-step precipitation in CH2 _2Cl2 _2:Et2 _2O (1:1). Resolution involves DOE (Design of Experiments) to balance yield (80–88%) and purity (>98%) .

Mechanistic and Analytical Challenges

Q. Q6. How is the Z-configuration of the hydroxyimino group rigorously confirmed?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity between the hydroxyimino proton and adjacent methyl groups.
  • X-ray diffraction : Resolves bond angles and dihedral angles (e.g., C=N–O torsion < 10° confirms Z-form).
  • Comparative spectroscopy : Contrast with E-isomer synthetic analogs (e.g., distinct 1H^1H NMR shifts for transannular interactions) .

Q. Q7. What analytical methods are recommended for detecting degradation products under acidic/basic conditions?

Methodological Answer:

  • Stability studies : Incubate in pH 1–13 buffers (37°C, 24 hrs), then analyze via:
    • UPLC-PDA : Quantifies hydrolyzed products (e.g., nicotinamide derivatives).
    • HRMS : Identifies Cl loss (m/z shift from 290.02 to 254.05) under basic conditions.
    • Kinetic modeling : Determines degradation rate constants (k) using first-order plots .

Applications in Medicinal Chemistry

Q. Q8. How is this compound utilized in developing PD-L1 inhibitors, and what structural modifications enhance binding affinity?

Methodological Answer: The pyridine core serves as a scaffold for PD-L1 binding. Modifications include:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., –NO2_2) at C4 to enhance π-π stacking with Tyr56.
  • Docking studies : AutoDock Vina predicts ΔG values; in vitro validation via HTRF assays measures IC50_{50} against PD1/PD-L1 interaction.
  • Pharmacokinetics : LogP optimization (2.5–3.5) via methyl-to-ethyl substitutions improves membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
Reactant of Route 2
(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide

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